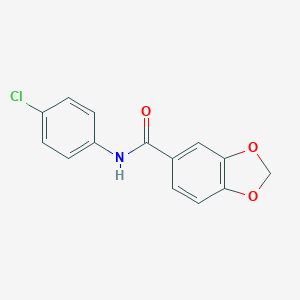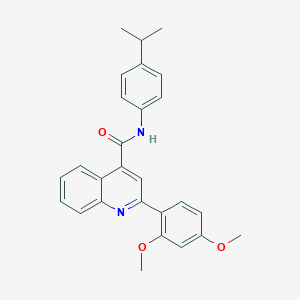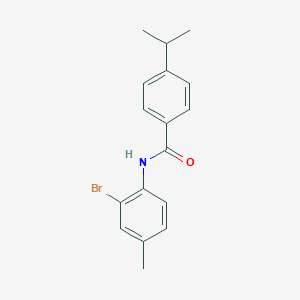![molecular formula C27H24BrN3O2 B332605 10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B332605.png)
10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family This compound is characterized by its unique structure, which includes a bromobenzoyl group, a pyridinyl group, and a hexahydro-dibenzo diazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through a multi-step process. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction typically involves the condensation of appropriate starting materials in the presence of a catalyst such as silica-supported fluoroboric acid .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis process. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound with consistent quality. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been investigated for its potential as an anxiolytic and antioxidant agent.
Mechanism of Action
The mechanism of action of 10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets. For instance, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, exerting anxiolytic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals .
Comparison with Similar Compounds
Similar Compounds
11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: This compound is a fluorescent chemosensor for Cd^2+ cations.
Other benzodiazepine derivatives: These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its potential as an anxiolytic and antioxidant agent, along with its use as a chemosensor, highlights its versatility and importance in scientific research .
Properties
Molecular Formula |
C27H24BrN3O2 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
5-(4-bromobenzoyl)-9,9-dimethyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H24BrN3O2/c1-27(2)15-21-24(23(32)16-27)25(20-8-5-6-14-29-20)31(22-9-4-3-7-19(22)30-21)26(33)17-10-12-18(28)13-11-17/h3-14,25,30H,15-16H2,1-2H3 |
InChI Key |
NMAOODXZSPIVNA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Br)C5=CC=CC=N5)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Br)C5=CC=CC=N5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B332522.png)


![2-(3-Chlorophenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B332526.png)
![5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B332527.png)


![Methyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B332535.png)
![4-[(4,5-dibromo-2-furyl)methylene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B332538.png)
![6-(3,4-Dimethoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B332541.png)

![2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B332544.png)
![N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B332545.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B332546.png)
